6,8-Dichloropyrido[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dichloropyrido[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-3-5(9)12-7-6(4)10-1-2-11-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIULHHKFNLFURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6,8 Dichloropyrido 2,3 B Pyrazine and Its Derivatives
Classical and Contemporary Approaches to the Pyrido[2,3-b]pyrazine (B189457) Core
The construction of the fundamental pyrido[2,3-b]pyrazine ring system can be achieved through several reliable synthetic routes. These methodologies range from traditional condensation reactions to more modern multicomponent and dehydrogenative strategies.
Condensation Reactions with Pyridinediamines and α-Oxocarbonyl Compounds
A foundational and widely employed method for synthesizing the pyrido[2,3-b]pyrazine core is the condensation reaction between pyridinediamines and α-oxocarbonyl compounds. benthamdirect.comresearchgate.net The most common approach involves the reaction of 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative. thieme-connect.de This reaction can be catalyzed by acids or bases and typically proceeds through the sequential nucleophilic attack of the amino groups on the carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrazine (B50134) ring. smolecule.com
When an unsymmetrical α-dicarbonyl compound is used, a mixture of two regioisomers can be formed. researchgate.net The regioselectivity of this condensation can be influenced by reaction conditions such as temperature and the choice of solvent. For instance, conducting the reaction at lower temperatures in acidic solvents like acetic acid or trifluoroacetic acid has been shown to favor the formation of one isomer over the other. researchgate.netsmolecule.com For example, the condensation of 2,3-diaminopyridine with arylglyoxals in a mixture of dimethylformamide and ethanol (B145695) at 90°C yields 3-arylpyrido[2,3-b]pyrazines in good yields.
| Reactants | Conditions | Product | Yield |
| 2,3-Diaminopyridine, Oxalic Acid | 4 M HCl, 6 h | Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione | 85% |
| 5-Bromopyridine-2,3-diamine, Benzil | 37% HCl, EtOH, reflux, 12 h | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | 73% |
| 5,6-Dichloropyridine-2,3-diamine, Diethyl Oxalate | Reflux, 5 h | 6,7-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione | 71% |
Multicomponent Reaction Strategies for Pyrido[2,3-b]pyrazine Derivatives
In recent years, multicomponent reactions (MCRs) have gained prominence for the efficient and atom-economical synthesis of complex molecules, including pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org A notable example is the three-component reaction involving indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847). nih.govrsc.org
This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), in a suitable solvent like ethanol. nih.govrsc.org The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and indane-1,3-dione, which is then followed by a nucleophilic attack from 2-aminopyrazine and subsequent cyclization to afford the desired pyrido[2,3-b]pyrazine derivative. smolecule.com Optimization studies have shown that using approximately 20 mol% of p-TSA in ethanol at reflux for about 8-9 hours can provide the products in high yields, typically ranging from 82-89%. nih.govrsc.org
| Reactants | Catalyst | Solvent | Time (h) | Yield (%) |
| Indane-1,3-dione, Aromatic Aldehyde, 2-Aminopyrazine | p-TSA (20 mol%) | Ethanol | 9 | 89 |
Dehydrogenative Coupling Routes for Pyrazine Formation
Dehydrogenative coupling reactions represent a more sustainable and atom-economical approach to the formation of the pyrazine ring within the pyrido[2,3-b]pyrazine system. These methods avoid the need for pre-functionalized starting materials and often generate benign byproducts like water and hydrogen gas. nih.gov
One such strategy involves the self-coupling of 2-amino alcohols, catalyzed by earth-abundant metal complexes, to form 2,5-substituted pyrazines. nih.gov Another approach is the dehydrogenative coupling of 1,2-diaminobenzene with 1,2-diols to produce quinoxaline (B1680401) derivatives, a reaction that can be extended to the synthesis of pyridopyrazines. nih.gov These reactions are typically catalyzed by complexes of metals like manganese. nih.gov Furthermore, an environmentally friendly protocol for pyrazine synthesis involves the simple condensation of a 1,2-diamine with a 1,2-dicarbonyl compound in the presence of potassium tert-butoxide at room temperature, which proceeds through a dihydropyrazine (B8608421) intermediate that aromatizes to the final product. researchgate.net
Targeted Synthesis of 6,8-Dichloropyrido[2,3-b]pyrazine
The synthesis of the specific isomer this compound requires careful control over the synthetic route, often involving halogenation of a pre-formed pyrido[2,3-b]pyrazine core or the use of chlorinated precursors.
Halogenation Protocols, including POCl₃-mediated Chlorination
A common method for introducing chlorine atoms onto the pyrido[2,3-b]pyrazine scaffold is through chlorination of the corresponding hydroxy- or oxo-derivatives. Phosphorus oxychloride (POCl₃) is a frequently used reagent for this transformation. nih.govmdpi.com For example, pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione can be treated with POCl₃, often in the presence of a base like pyridine (B92270) or in a solvent such as dimethylformamide (DMF), to yield 2,3-dichloropyrido[2,3-b]pyrazine. thieme-connect.de
A solvent-free method for chlorination involves heating the hydroxy-containing substrate with an equimolar amount of POCl₃ and pyridine in a sealed reactor at high temperatures. nih.govresearchgate.net This procedure has been successfully applied to the large-scale synthesis of various chlorinated aza-arenes, including derivatives of pyrido[2,3-b]pyrazine. For instance, 7-bromo-2,3-dihydroxy-pyrido[2,3-b]pyrazine was converted to 7-bromo-2,3-dichloropyrido[2,3-b]pyrazine (B2708373) in 94% yield using this method. nih.govmdpi.com The synthesis of this compound can be envisioned from 2,3-Diamino-4,6-dichloropyridine. chemicalbook.com
| Substrate | Reagents | Conditions | Product | Yield |
| Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione | SOCl₂, DMF | Reflux | 2,3-Dichloropyrido[2,3-b]pyrazine | 80% |
| 7-Bromo-2,3-dihydroxy-pyrido[2,3-b]pyrazine | POCl₃, Pyridine | Sealed reactor, 160°C | 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine | 94% |
Regioselective Synthetic Approaches to Pyrido[2,3-b]pyrazine Isomers
Achieving regioselectivity in the synthesis of pyrido[2,3-b]pyrazine isomers is critical when unsymmetrical starting materials are used. clockss.org The electronic and steric properties of the substituents on both the pyridinediamine and the dicarbonyl compound can influence the outcome of the condensation reaction.
For instance, in the reaction of 1-aryl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-triones with 2,3-diaminopyridine, the use of TsOH as a catalyst in boiling glacial acetic acid has been shown to lead to the formation of a single regioisomer of 2H-pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-ones. clockss.org The more nucleophilic amino group of the diaminopyridine preferentially attacks one of the carbonyl groups, directing the cyclization pathway. clockss.org Similarly, the condensation of 3,4-diaminopyridine (B372788) with 1-acetyl-2-bromo-3-indolinone in a dioxane/methanol mixture at room temperature exclusively yields the fully aromatized 7,10-dihydropyrido[3,4-b]pyrazino[2,3-b]indole, where the more nucleophilic 3-amino group dictates the initial reaction step. clockss.org Careful selection of catalysts and reaction conditions is therefore paramount for the controlled synthesis of specific pyrido[2,3-b]pyrazine isomers. researchgate.netclockss.org
Advanced Derivatization Techniques for Functionalization of the Pyrido[2,3-b]pyrazine Scaffold
The halogen atoms on the pyrido[2,3-b]pyrazine ring are critical handles for introducing molecular diversity. These sites, particularly on electron-deficient systems like pyridopyrazines, are activated for both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing for the systematic modification of the core structure.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been successfully applied to the pyrido[2,3-b]pyrazine scaffold and related nitrogen-containing heterocycles. researchgate.net
The Suzuki-Miyaura reaction is a versatile and widely utilized palladium-catalyzed cross-coupling method for creating C-C bonds between an organohalide and a boronic acid or ester. wikipedia.org This reaction is highly effective for preparing π-conjugated heterocyclic systems. mdpi.com The process generally involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the arylated product. wikipedia.org
While direct examples on this compound are specific to proprietary research, the reactivity of similar halogenated aza-heterocycles provides a strong precedent. For instance, studies on 2,4,6-trihalogenopyrido[2,3-d]pyrimidines demonstrate that Suzuki-Miyaura couplings can be performed regioselectively, with the reactivity of the halogen positions often following the order I > Br > Cl. academie-sciences.fr This inherent selectivity allows for the controlled, stepwise introduction of different aryl groups. On related pyrido[2,3-b]indole scaffolds, sequential Suzuki-Miyaura couplings have been used to create both symmetrically and unsymmetrically disubstituted products. researchgate.net
Table 1: Representative Suzuki-Miyaura Reactions on Related Halogenated Heterocycles
| Starting Material | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | 83 | academie-sciences.fr |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-6-(thiophen-2-yl)pyridazine | Not Specified | mdpi.com |
| Benzenesulfonyl-protected 4-chloro-6-bromo-pyrido[2,3-b]indole | Various arylboronic acids | Not Specified | 6-Aryl-4-chloro-pyrido[2,3-b]indole derivatives | Not Specified | researchgate.net |
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction has proven highly effective for the N-functionalization of the pyrido[2,3-b]pyrazine core. researchgate.netnih.gov The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination and deprotonation of the amine, and reductive elimination to furnish the desired arylamine. wikipedia.org
Donor-Acceptor-Donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine acceptor have been synthesized by employing the Buchwald-Hartwig amination to couple various diarylamines and heterocyclic amines to the core structure. nih.gov Research has also demonstrated the successful amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine. researchgate.net The choice of palladium precursor, ligand, and base is critical for achieving high yields and accommodating a broad range of functional groups on both the amine and the heterocyclic substrate. wikipedia.orgnih.gov
Table 2: Buchwald-Hartwig Amination on the Pyrido[2,3-b]pyrazine Scaffold
| Starting Material | Amine | Catalyst System | Product | Yield (%) | Reference |
| 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Diphenylamine | Pd₂(dba)₃, Xantphos, NaOtBu | 7-(Diphenylamino)-2,3-diphenylpyrido[2,3-b]pyrazine | Not Specified | researchgate.net |
| 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Carbazole | Pd₂(dba)₃, Xantphos, NaOtBu | 7-(9H-Carbazol-9-yl)-2,3-diphenylpyrido[2,3-b]pyrazine | Not Specified | researchgate.net |
| Halogenated Pyrido[2,3-b]pyrazine Backbone | Various Diarylamines/Heterocyclic Amines | Not Specified | D-A-D Structured Dyes | 41-97 | nih.gov |
The Sonogashira reaction facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a dual catalyst system of palladium and copper. wikipedia.org This reaction is a key method for introducing alkynyl moieties onto heterocyclic scaffolds. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it valuable for the synthesis of complex molecules. wikipedia.orgnih.gov
The Sonogashira coupling is a recognized strategy for the functionalization of pyrido[2,3-b]pyrazine derivatives. Its application has been noted in the derivatization of related systems such as pyrido[2,3-b]indoles and pyrido[2,3-d]pyrimidines, where it is used to install alkynyl groups that can serve as handles for further transformations or as integral parts of the final target structure. researchgate.netnih.gov
Table 3: Application of Sonogashira Coupling on Related Heterocyclic Systems
| Starting Material | Alkyne | Catalyst System | Reaction Type | Reference |
| Halogenated Pyrido[2,3-b]pyrazine | Terminal Alkyne | Pd/Cu Catalysis | Alkynylation | |
| Halogenated Pyrido[2,3-b]indoles | Terminal Alkyne | Pd/Cu Catalysis | Alkynylation at C-4 position | researchgate.net |
| Halogenated Pyrido[2,3-d]pyrimidines | Terminal Alkyne | Pd/Cu Catalysis | Alkynylation | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrido[2,3-b]pyrazines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic and heteroaromatic systems. d-nb.info The electron-withdrawing nature of the nitrogen atoms in the pyrido[2,3-b]pyrazine ring system activates the chloro-substituents toward displacement by nucleophiles. mdpi.com This method allows for the direct introduction of nitrogen, oxygen, and sulfur nucleophiles. d-nb.info
The reaction of 2,6-dichloropyrido[2,3-b]pyrazine (B13650132) with hydrazine (B178648) hydrate (B1144303) proceeds readily at room temperature, demonstrating the high reactivity of the scaffold towards SNAr. wur.nl The utility of this reaction extends to a variety of nitrogen-containing fused heterocycles and is a key strategy in the synthesis of pharmaceutically relevant building blocks. d-nb.infomdpi.com
In di- or poly-halogenated systems like this compound, the different electronic environments of the carbon atoms bearing the halogens can lead to inherent regioselectivity in SNAr reactions. The positions on the pyrazine ring are generally more electron-deficient and thus more susceptible to nucleophilic attack than positions on the pyridine ring.
A clear example of this positional selectivity is seen in the reaction of 2,6-dichloropyrido[2,3-b]pyrazine, where hydrazine hydrate selectively displaces the chlorine atom at the C-2 position (pyrazine ring) to yield 6-chloro-2-hydrazinopyrido[2,3-b]pyrazine, leaving the C-6 chlorine (pyridine ring) intact. wur.nl This inherent electronic bias provides a predictable route for the selective mono-functionalization of dihalogenated pyridopyrazines, enabling subsequent, different modifications at the remaining halogenated site. This principle of regiocontrolled SNAr is a critical tool in the synthesis of complex derivatives from polyhalogenated precursors. researchgate.net
Environmentally Benign Conditions for SNAr Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone for the functionalization of electron-deficient heteroaromatic systems like this compound. The development of environmentally benign conditions for these reactions is a critical area of research, aiming to reduce the reliance on hazardous organic solvents and harsh reagents.
Recent advancements have demonstrated the feasibility of conducting SNAr reactions in aqueous media, often facilitated by the use of additives that promote the reaction. d-nb.info For instance, the use of hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to enable SNAr reactions between various nucleophiles and electrophiles under mild conditions. d-nb.info This methodology offers broad functional group tolerance and utilizes only equimolar amounts of reagents, highlighting its green and sustainable nature. d-nb.info
The general principle of SNAr reactions involves the attack of a nucleophile on the aromatic ring, which is activated by the presence of electron-withdrawing groups. semanticscholar.org In the case of dichlorinated pyrido[2,3-b]pyrazines, the chlorine atoms serve as good leaving groups, facilitating their displacement by a variety of nucleophiles. researchgate.net The regioselectivity of these reactions can be influenced by the electronic nature of substituents already present on the ring system. researchgate.net
Table 1: Examples of SNAr Reactions under Environmentally Benign Conditions
| Electrophile | Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,4,5-trichloropyrimidine | Benzylamine | HPMC/water, KOH, rt, 10 s | 2-(benzylamino)-5-chloro-pyrimidine | 90 | d-nb.info |
| 2-fluoronitrobenzene | Benzylamine | HPMC/water, KOH, rt | N-benzyl-2-nitroaniline | 92 | d-nb.info |
| 2,4-diazidopyrido[3,2-d]pyrimidine | Various N-, O-, S-nucleophiles | K2CO3, MeCN | 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | 20-98 | mdpi.com |
Electrophilic Substitution Reactions on the Pyrido[2,3-b]pyrazine System
While the pyrido[2,3-b]pyrazine system is generally electron-deficient and thus more susceptible to nucleophilic attack, electrophilic substitution reactions can be achieved under specific conditions, particularly when activating groups are present on the ring. The pyridine ring within the fused system is typically the site of electrophilic attack.
For example, the presence of methyl groups on the pyridine ring can activate it towards electrophilic substitution reactions such as halogenation and nitration. Chlorination and bromination have been reported to occur at the 6 or 8 positions of the pyridine ring. Nitration using fuming nitric acid in sulfuric acid can also introduce a nitro group at position 6.
It is important to note that the parent pyrido[2,3-b]pyrazine itself is highly resistant to electrophilic substitution due to the deactivating effect of the nitrogen atoms in both the pyridine and pyrazine rings. wur.nl
Table 2: Electrophilic Substitution Reactions on Pyrido[2,3-b]pyrazine Derivatives
| Substrate | Reagent | Conditions | Product | Position of Substitution | Reference |
|---|---|---|---|---|---|
| 2,3-Dimethylpyrido[2,3-b]pyrazine | Cl2/FeCl3 | 80°C | 6-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine | 6 | |
| 2,3-Dimethylpyrido[2,3-b]pyrazine | Br2/H2SO4 | - | 6-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine | 6 | |
| 2,3-Dimethylpyrido[2,3-b]pyrazine | Fuming HNO3/H2SO4 | - | 6-Nitro-2,3-dimethylpyrido[2,3-b]pyrazine | 6 | |
| Pyrido[2,3-b]indole (α-carboline) | Various electrophiles | - | 6-Substituted pyrido[2,3-b]indoles | 6 | researchgate.net |
Hydrazinolysis and Related Nitrogen Nucleophile Additions
The reaction of chlorinated pyrido[2,3-b]pyrazines with hydrazine and other nitrogen-based nucleophiles is a valuable method for introducing nitrogen-containing functional groups. These reactions typically proceed via a nucleophilic aromatic substitution mechanism.
For instance, the treatment of 2,6-dichloropyrido[2,3-b]pyrazine with hydrazine hydrate in ethanol at room temperature leads to the selective displacement of the chlorine atom at the 2-position, affording 6-chloro-2-hydrazinopyrido[2,3-b]pyrazine. wur.nl This regioselectivity is a common feature in the reactions of dihalogenated pyridopyrazines.
The addition of ammonia (B1221849) to the pyrido[2,3-b]pyrazine ring system has also been studied. wur.nl In liquid ammonia, pteridine (B1203161), a related heterocyclic system, forms a stable 1:1 σ-adduct, 4-amino-3,4-dihydropteridine. wur.nl Similar adduct formation can be anticipated with pyrido[2,3-b]pyrazines, depending on the reaction conditions and the substitution pattern of the starting material.
Table 3: Hydrazinolysis and Nitrogen Nucleophile Additions
| Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2,6-Dichloropyrido[2,3-b]pyrazine | Hydrazine hydrate (4 eq.) | Ethanol, rt, 30 min | 6-Chloro-2-hydrazinopyrido[2,3-b]pyrazine | wur.nl |
| 4-Halogenopyridazines | Potassium amide in liquid ammonia | - | 4-Aminopyridazine | wur.nl |
| 2,4-Diazidoquinazoline | Amines (piperidine, morpholine, pyrrolidine) | - | 4-Amino-2-azidoquinazoline derivatives | researchgate.net |
Monohydrolysis and Other Hydrolytic Transformations of Chlorinated Pyrido[2,3-b]pyrazines
The selective hydrolysis of one chlorine atom in polychlorinated pyrido[2,3-b]pyrazines is a crucial transformation for the synthesis of valuable hydroxy-substituted derivatives. This regioselective monohydrolysis can be achieved under controlled conditions.
A postulated mechanism for the regioselective monohydrolysis of this compound involves the protonation of the nitrogen atom alpha to one of the chlorine atoms. uow.edu.au This is followed by the nucleophilic attack of an acetate (B1210297) anion, leading to the loss of a chloride ion. Subsequent hydrolysis of the resulting intermediate yields the monohydroxylated product. uow.edu.au
The hydrolysis of chlorinated pyrido[2,3-b]pyrazines can also lead to the formation of diones. For example, the synthesis of 1,2,3,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives has been reported, which can then be further functionalized. researchgate.net
Table 4: Hydrolytic Transformations of Chlorinated Pyrido[2,3-b]pyrazines
| Substrate | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| This compound | Acetic acid/sodium acetate | 6-Chloro-8-hydroxypyrido[2,3-b]pyrazine (postulated) | Regioselective monohydrolysis | uow.edu.au |
| 2,3-Dihydroxy-7-bromo pyrido[2,3-b]pyrazine | POCl3, pyridine | 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine | Chlorination of dihydroxy derivative | mdpi.com |
| 2,3-dihydroxyquinoxaline | POCl3, pyridine | 2,3-Dichloroquinoxaline | Chlorination of dihydroxy derivative | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 6,8 Dichloropyrido 2,3 B Pyrazine
Reactivity Profiles of the Dichloro-Substituted Pyrido[2,3-b]pyrazine (B189457) Core
The 6,8-dichloropyrido[2,3-b]pyrazine core is characterized by its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms on the pyridopyrazine ring are activated towards displacement by nucleophiles due to the electron-withdrawing nature of the fused pyrazine (B50134) and pyridine (B92270) rings. This inherent reactivity makes it a valuable building block for creating a diverse range of substituted pyrido[2,3-b]pyrazine derivatives.
The reactivity of the two chlorine atoms can be differentiated. In some reactions, selective substitution at one position over the other is achievable, allowing for sequential functionalization. For instance, the reaction with certain nucleophiles can be controlled to favor substitution at either the C6 or C8 position. This regioselectivity is crucial for the targeted synthesis of complex molecules.
Furthermore, the dichlorinated core can participate in various metal-catalyzed cross-coupling reactions. These transformations enable the introduction of a wide array of substituents, including alkyl, aryl, and other functional groups, further expanding the chemical space accessible from this starting material. The specific reaction conditions, including the choice of catalyst, ligand, and solvent, play a critical role in determining the outcome and efficiency of these reactions.
Reaction Mechanisms of Key Transformations
Detailed Pathways in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on this compound typically proceeds through an addition-elimination mechanism. byjus.com This pathway involves the initial attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitrogen atoms in the heterocyclic core helps to stabilize the negative charge of this intermediate, facilitating its formation. byjus.com
The rate of the SNAr reaction is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles generally react faster. The subsequent step in the mechanism is the departure of the chloride ion as a leaving group, which restores the aromaticity of the ring and yields the substituted product. The stability of the leaving group is another factor that influences the reaction rate.
Studies have explored the use of various nucleophiles, including amines, alkoxides, and thiolates, in SNAr reactions with dichlorinated pyridopyrazines. mdpi.com The regioselectivity of the substitution can often be controlled by factors such as steric hindrance and the electronic properties of both the substrate and the nucleophile. For instance, a bulky nucleophile might preferentially attack the less sterically hindered chlorine position.
Studies on Grignard Reactions and Other Organometallic Interventions
The interaction of this compound with organometallic reagents like Grignard reagents opens up pathways for carbon-carbon bond formation. diva-portal.org These reactions can be complex, as Grignard reagents can act as both nucleophiles and bases. The regioselectivity of the addition of a Grignard reagent to the pyridopyrazine core is a key aspect of these transformations. beilstein-journals.org
While direct displacement of the chlorine atoms by the Grignard reagent can occur, other reaction pathways are also possible. For example, the Grignard reagent could potentially add to the C=N bonds of the heterocyclic system. The outcome of the reaction is highly dependent on the specific Grignard reagent used, the reaction temperature, and the solvent. beilstein-journals.org
Beyond Grignard reagents, other organometallic species can be employed in cross-coupling reactions. For example, palladium-catalyzed reactions such as Suzuki and Stille couplings are powerful methods for introducing new substituents onto the pyridopyrazine scaffold. These reactions typically involve the formation of an organopalladium intermediate, followed by reductive elimination to yield the final product.
Influence of Substituent Effects on Reactivity and Selectivity in Pyrido[2,3-b]pyrazine Chemistry
The reactivity and selectivity of the pyrido[2,3-b]pyrazine core are significantly influenced by the electronic and steric nature of its substituents. diva-portal.org Electron-withdrawing groups on the ring system generally enhance its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease the reactivity towards nucleophiles.
Steric hindrance also plays a crucial role in directing the regioselectivity of reactions. A bulky substituent at a position adjacent to a reactive site can hinder the approach of a nucleophile or an organometallic reagent, leading to preferential reaction at a less sterically crowded position. This principle is often exploited in synthetic strategies to achieve selective functionalization of the pyridopyrazine ring.
Complexation and Coordination Chemistry with Pyrido[2,3-b]pyrazine Derived Ligands (e.g., Rhenium(I) Complexes)
Pyrido[2,3-b]pyrazine and its derivatives, owing to the presence of multiple nitrogen atoms, can act as effective ligands in coordination chemistry. researchgate.net They can coordinate to metal centers through one or more of their nitrogen atoms, forming stable metal complexes. The coordination mode can vary depending on the specific ligand and the metal ion involved.
A notable example is the formation of Rhenium(I) complexes. researchgate.netresearchgate.net Ligands derived from the pyrido[2,3-b]pyrazine core can react with Rhenium(I) precursors, such as {ReBr(CO)₅}, to form complexes with the general formula fac-{ReBr(CO)₃(L)}, where L is the pyridopyrazine-based ligand. researchgate.netresearchgate.net In these complexes, the ligand typically coordinates to the Rhenium(I) center in a bidentate fashion through two of its nitrogen atoms. researchgate.net
The electronic properties of the substituents on the pyridopyrazine ligand can influence the properties of the resulting metal complex, such as its photophysical and electrochemical characteristics. This tunability makes these complexes of interest for applications in areas such as catalysis, sensing, and materials science.
Theoretical and Computational Studies on 6,8 Dichloropyrido 2,3 B Pyrazine and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone in the theoretical investigation of pyrido[2,3-b]pyrazine (B189457) derivatives, offering a detailed understanding of their intrinsic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. researchgate.netnih.gov For pyrido[2,3-b]pyrazine derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov These calculations are crucial for predicting the stability and reactivity of these compounds. For instance, the synthesis of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds has been complemented by DFT computations to ascertain their spectroscopic and electronic characteristics. researchgate.netnih.gov The structural parameters, non-covalent interactions, and chemical reactivity predicted by DFT have highlighted the potential of these compounds in various applications, including materials science and pharmaceuticals. rsc.orgrsc.org
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and kinetic stability of molecules. rjb.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. rjb.roscience.gov For pyrido[2,3-b]pyrazine derivatives, a smaller HOMO-LUMO gap suggests higher reactivity. rsc.org For example, studies on certain pyrido[2,3-b]pyrazine analogues have shown a correlation between a lower energy gap and increased reactivity. rsc.org The distribution of these orbitals also provides insights into the regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions. rjb.rouctm.edu In some derivatives, the HOMO is primarily located on the benzimidazole-like bicycle part of the molecule, indicating its electron-donating capability, while the LUMO is more localized on other regions, highlighting their electron-accepting nature. uctm.edu
Global reactivity parameters, such as chemical hardness (η), softness (σ), electronegativity (χ), and the global electrophilicity index (ω), are derived from the energies of the HOMO and LUMO. rjb.ro These parameters provide a quantitative measure of the reactivity and stability of a molecule. rjb.ro Studies on pyrido[2,3-b]pyrazine derivatives have shown a strong correlation between these global reactivity parameters and the band gap energy (Egap). nih.govrsc.org For instance, compounds with a lower band gap tend to have lower hardness and higher softness, indicating greater reactivity. nih.govrsc.org These correlations are valuable for predicting the chemical behavior of new derivatives and for designing molecules with specific reactivity profiles.
Table 1: Global Reactivity Parameters of Pyrido[2,3-b]pyrazine Derivatives
| Compound | IP (eV) | EA (eV) | X (eV) | η (eV) | μ (eV) | ω (eV) | σ (eV⁻¹) | ΔNmax |
| D4 | 6.131 | 2.665 | 4.398 | 1.733 | -4.398 | 5.580 | 0.288 | 2.537 |
| D5 | 6.068 | 2.604 | 4.336 | 1.732 | -4.336 | 5.427 | 0.288 | 2.503 |
| D6 | 6.261 | 2.789 | 4.525 | 1.736 | -4.525 | 5.897 | 0.288 | 2.606 |
| D7 | 5.858 | 2.414 | 4.136 | 1.722 | -4.136 | 4.967 | 0.290 | 2.401 |
Data sourced from a study on pyrido[2,3-b]pyrazine derivatives. rsc.org
Molecular Modeling and Docking Simulations in Ligand-Target Interactions
Molecular modeling and docking simulations are indispensable tools for predicting how a ligand, such as a pyrido[2,3-b]pyrazine derivative, will interact with a biological target, typically a protein. These computational methods are crucial in modern drug discovery.
Molecular docking studies are widely used to predict the binding modes and affinities of pyrido[2,3-b]pyrazine derivatives with various protein targets. researchgate.net These simulations provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies have been performed on pyrido[2,3-b]pyrazine derivatives with targets like cholinesterases, showing potential binding modes that could explain their inhibitory activity. researchgate.net In other studies, derivatives have been docked into the active sites of proteins like aldose reductase, revealing key interactions that contribute to their potent inhibitory effects. nih.gov These computational predictions help in understanding the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. For instance, the docking of a highly active pyrido[2,3-b]pyrazin-3(4H)-one derivative into the active site of human aldose reductase revealed tight hydrogen-bonding interactions that explain its efficacy. nih.gov
Biological Investigations and Mechanistic Insights in Vitro and Pre Clinical Focus
Target Identification and Engagement Studies with Pyrido[2,3-b]pyrazine (B189457) Derivatives
The therapeutic potential of pyrido[2,3-b]pyrazine derivatives is largely attributed to their ability to interact with and inhibit the function of various enzymes and kinases, as well as interfere with protein-protein interactions.
Kinase Inhibition Profiles
Pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of several kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
One of the key targets is the Transforming Growth Factor-beta (TGF-β) receptor I kinase (TGF-βRI) , also known as ALK5. sigmaaldrich.com Inhibition of TGF-β signaling is a promising strategy for cancer therapy as it plays a role in tumor progression and metastasis. nih.gov For instance, the small molecule inhibitor SD-208, a pyrido[2,3-b]pyrazine derivative, has been shown to block TGF-βRI kinase activity, leading to reduced primary tumor weight and a lower incidence of metastasis in a pancreatic cancer model. nih.govnih.gov SD-208 was found to inhibit ALK5 autophosphorylation and TGF-β-induced cellular responses with IC50 values of 4 nM and 18 nM, respectively. sigmaaldrich.com Another inhibitor, known as TGF-β RI Kinase Inhibitor IV, has demonstrated selective inhibition of ALK-4/5/7-mediated signaling. merckmillipore.com
The versatility of the pyrido[2,3-b]pyrazine scaffold is further highlighted by its demonstrated activity against a panel of other kinases. Although specific data for 6,8-Dichloropyrido[2,3-b]pyrazine is not detailed, the broader class of pyrido[2,3-b]pyrazine derivatives has shown potential as inhibitors for a variety of kinases involved in signal transduction. These include kinases such as PI3K, which is involved in cell growth and survival, and those implicated in inflammatory responses.
Table 1: Kinase Inhibition by Pyrido[2,3-b]pyrazine Derivatives
| Kinase Target | Inhibitor | IC50 Value | Biological Context |
|---|---|---|---|
| TGF-βRI (ALK5) | SD-208 | 4 nM (autophosphorylation) | Cancer sigmaaldrich.comnih.gov |
| TGF-βRI (ALK5) | TGF-β RI Kinase Inhibitor IV | 12 nM (cellular signaling) | Cancer merckmillipore.com |
Enzyme Inhibition Studies
Beyond kinases, pyrido[2,3-b]pyrazine derivatives have been investigated for their ability to inhibit other classes of enzymes.
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.gov The overproduction of Tumor Necrosis Factor-alpha (TNF-α) can contribute to the inflammatory activity of COX-2. brieflands.com Research has focused on developing dual inhibitors of both COX-2 and TNF-α. brieflands.com
In the context of infectious diseases, derivatives have been tested against enzymes from pathogens like Trypanosoma brucei , the parasite responsible for African trypanosomiasis. dndi.org The major cysteine protease of this parasite is a key target for developing new treatments. dndi.org
Furthermore, some pyrido[2,3-b]pyrazine derivatives have exhibited antiurease activity . Urease is an enzyme that plays a role in the pathogenesis of infections by organisms like Helicobacter pylori.
Protein Interaction Studies
The ability to disrupt protein-protein interactions is another avenue through which pyrido[2,3-b]pyrazine derivatives may exert their therapeutic effects.
A significant focus has been on the KRAS protein . KRAS is a small GTPase that, when mutated, can be locked in an active state, leading to uncontrolled cell growth and cancer. iu.edu The G12D mutation is a common and challenging target for drug development. mdpi.com Research has explored the development of inhibitors that bind to KRAS and disrupt its signaling. iu.edumdpi.com While direct binding studies with this compound are not specified, the broader field of KRAS inhibition involves identifying small molecules that can bind to pockets on the protein surface and allosterically alter its function or prevent its interaction with downstream effectors. iu.edu The interaction of KRAS with its effector proteins, such as RAF kinases, occurs at specific regions known as switch I and switch II. biorxiv.org
Cellular Pathway Modulation Investigations
The inhibition of specific molecular targets by pyrido[2,3-b]pyrazine derivatives translates to the modulation of critical cellular signaling pathways.
Studies on Wnt/β-catenin Pathway Inhibition
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. nih.gov Its aberrant activation is linked to various cancers. nih.gov A key player in this pathway is β-catenin, whose levels are tightly regulated. nih.gov Pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of this pathway. Inhibition of the Wnt/β-catenin pathway has been shown to enhance antitumor immunity in ovarian cancer. nih.gov
Mechanistic Studies of Mast Cell Degranulation
Mast cells are immune cells that play a central role in allergic and inflammatory responses through a process called degranulation, where they release various inflammatory mediators. nih.gov The activation of mast cells can be triggered by the cross-linking of IgE receptors on their surface. nih.govmdpi.com This process involves an influx of calcium and the activation of downstream signaling molecules. mdpi.com Some studies have investigated how certain compounds can inhibit mast cell degranulation, suggesting a potential therapeutic application in allergic diseases. mdpi.com A specific receptor on mast cells, MRGPRX2, is known to trigger degranulation in response to various substances, including some drugs. nih.govfrontiersin.org The DOCK2-Rac-PAK1 signaling pathway has been identified as a regulator of MRGPRX2-mediated mast cell degranulation. ucare-network.com
In Vitro Biological Activity Assessment
The versatility of the pyrido[2,3-b]pyrazine scaffold has prompted its evaluation against various pathogens and in assays assessing other biological properties.
Recent studies have highlighted the potential of pyrido[2,3-b]pyrazine derivatives as potent antiviral agents, particularly against herpesviruses. A novel series of non-nucleoside polymerase inhibitors with a pyrido[2,3-b]pyrazine core demonstrated strong antiviral activity against human cytomegalovirus (HCMV), with several compounds exhibiting EC50 values below 1 μM and favorable cytotoxicity profiles. d-nb.info One of the lead compounds from this series showed an EC50 of 0.33 μM. d-nb.info Further testing revealed that select compounds also possess broad-spectrum antiherpetic activity against herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV). d-nb.info
While direct antiviral data for this compound is not available, research on structurally related compounds provides insights. For instance, 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines have shown potent activity against a wide range of rhinovirus serotypes, with median 50% inhibitory concentrations (IC1/2s) as low as 0.006 µg/mL for the 6-chloro and 6-bromo analogues. nih.govnih.gov One of these compounds, MDL 20,610, was also found to be active against human, simian, and bovine rotaviruses, and showed variable activity against enteroviruses and paramyxoviruses. nih.govnih.gov
Table 1: Antiviral Activity of Selected Pyrido[2,3-b]pyrazine and Related Derivatives
| Compound/Series | Virus | Assay | Activity (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|---|
| Pyrido[2,3-b]pyrazine Derivatives | Human Cytomegalovirus (HCMV) | Plaque Reduction Assay/CPE | < 1 µM (lead compounds) | d-nb.info |
| Lead Compound 27 | Human Cytomegalovirus (HCMV) | Plaque Reduction Assay/CPE | 0.33 µM | d-nb.info |
| Selected Pyrido[2,3-b]pyrazine Derivatives | Herpes Simplex Virus (HSV-1, HSV-2), Epstein-Barr Virus (EBV) | Various Antiviral Assays | Broad-spectrum activity | d-nb.info |
| 6-Chloro-2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridine | Rhinovirus (32 serotypes) | Plaque Reduction Assay | 0.006 µg/mL | nih.govnih.gov |
| 6-Bromo-2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridine | Rhinovirus (32 serotypes) | Plaque Reduction Assay | 0.006 µg/mL | nih.govnih.gov |
| MDL 20,610 | Rotavirus (human, simian, bovine) | Cytopathic Effect Assay | 0.8 to 1.5 µg/mL | nih.govnih.gov |
| MDL 20,610 | Enterovirus, Paramyxovirus | Cytopathic Effect Assay | Variable activity | nih.govnih.gov |
The pyrido[2,3-b]pyrazine scaffold is a component of various compounds evaluated for their antibacterial and antifungal properties. For example, a series of 2-(phenylcarbamoyl)phenyl pyrazine-2-carboxylates, which are structurally related to the pyrido[2,3-b]pyrazine core, have been synthesized and tested against a panel of fungi and bacteria. nih.gov These derivatives demonstrated significant antibacterial activity, particularly against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.98 μmol/L. nih.gov The most potent antibacterial compound in this series was 5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylate. nih.gov Many of these esters also exhibited at least partial activity against the tested fungal strains, especially against moulds, with MICs starting from 1.95 μmol/L. nih.gov The most active antifungal agent identified was 2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylate. nih.gov
In another study, newly synthesized pyrimidine (B1678525) derivatives were screened for their activity against Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Aspergillus niger. nih.gov The results indicated that these compounds possess significant antibacterial and antifungal activities. nih.gov
Table 2: Antimicrobial Activity of Selected Pyrazine (B50134) and Pyrimidine Derivatives
| Compound/Series | Organism(s) | Activity (MIC) | Reference |
|---|---|---|---|
| 2-(Phenylcarbamoyl)phenyl pyrazine-2-carboxylates | Gram-positive bacteria (including MRSA) | ≥ 0.98 μmol/L | nih.gov |
| 5-Chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylate | Gram-positive bacteria | Most active in the series | nih.gov |
| 2-(Phenylcarbamoyl)phenyl pyrazine-2-carboxylates | Fungi (mould strains) | ≥ 1.95 μmol/L | nih.gov |
| 2-(4-Bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylate | Fungi | Most active in the series | nih.gov |
| Pyrimidine Derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Aspergillus niger | Significant activity | nih.gov |
The antioxidant potential of compounds containing the pyrido[2,3-b]pyrazine scaffold has also been a subject of investigation. A study on novel pyrido[2,3-b]pyrazine-based heterocyclic compounds demonstrated their potential as antioxidant agents. rsc.org In a separate study, eight pyrazine-thiazole bi-heteroaryl compounds were designed and evaluated for their antioxidant properties. sioc-journal.cn These compounds were found to effectively inhibit radicals-induced oxidation of DNA and quench radicals, indicating strong radical scavenging properties and reduction ability, positioning them as potential antioxidants. sioc-journal.cn
Table 3: Antioxidant Activity of Selected Pyrazine Derivatives
| Compound/Series | Assay | Findings | Reference |
|---|---|---|---|
| Pyrido[2,3-b]pyrazine-based heterocyclic compounds | Not specified | Potential as antioxidant agents | rsc.org |
| Pyrazine-thiazole bi-heteroaryl compounds | Inhibition of radicals-induced DNA oxidation, radical quenching | Effective inhibition and strong radical scavenging properties | sioc-journal.cn |
Structure-Activity Relationship (SAR) Studies of Pyrido[2,3-b]pyrazine Scaffolds
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For the pyrido[2,3-b]pyrazine core, SAR studies have provided valuable insights into the structural requirements for various biological activities.
In the context of antiviral activity against HCMV, SAR studies of pyrido[2,3-b]pyrazine derivatives revealed that substitutions at the 2-position of the pyrazine ring have a significant impact on both potency and off-target effects. d-nb.info For instance, reducing the lipophilicity of 2-substituted derivatives generally led to a decrease in the inhibition of the hERG ion channel, a common off-target that can lead to cardiotoxicity. d-nb.info In contrast, compounds without a substitution at the 2-position did not show this trend. d-nb.info The replacement of a carbon atom at the 5-position of a related 1,8-naphthyridinone scaffold with a nitrogen atom to form the pyrido[2,3-b]pyrazine core resulted in a threefold reduction in anti-HCMV activity, which correlated with a loss of HCMV DNA polymerase inhibition. d-nb.info Further modification, such as the introduction of a fluorine atom, led to a further decrease in antiviral activity. d-nb.info
SAR studies on other related heterocyclic systems have also highlighted the importance of halogen substitutions. For example, in a series of 1,2-dihydropyrido[3,4-b]pyrazines, the presence of an aryl group at the 6-position was found to be necessary for antitumor activity, and this activity was enhanced by a methyl group at the 7-position. nih.gov Replacement of the 4-amino group with other substituents resulted in a loss of activity. nih.gov
Scaffold Hopping and Lead Compound Discovery in Heterocyclic Medicinal Chemistry
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical series with improved properties by replacing the core molecular framework of a known active compound with a bioisosteric equivalent. This approach aims to escape from existing patent space, improve physicochemical or pharmacokinetic properties, or find new modes of interaction with the biological target. nih.gov
The pyrazine ring system has been successfully employed in scaffold hopping strategies. In one example, a methylpyrazole core in the CB1 receptor antagonist Rimonabant was replaced by a pyrazine, leading to a new series of 5,6-diaryl-pyrazine-2-amide derivatives with potent CB1 antagonistic activity. drugbank.comresearchgate.net This demonstrates the utility of the pyrazine scaffold as a bioisosteric replacement for other five-membered heterocyclic rings.
More broadly, scaffold hopping has been used to address metabolic liabilities of aromatic compounds. Replacing an aromatic system with a more electron-deficient ring system, such as a pyrazine or pyridine (B92270), can enhance metabolic stability towards cytochrome P450-mediated oxidation while maintaining the necessary structural features for biological activity. nih.gov For instance, computational techniques have been used to identify new scaffolds based on 3D shape and electrostatic similarity, leading to the discovery of novel chemotypes with improved properties. nih.govacs.org This strategy is particularly relevant for lead optimization, where mitigating oxidative drug metabolism is a key objective. nih.gov
Applications in Materials Science and Advanced Technologies
Electrochemical DNA Biosensors Utilizing Pyrido[2,3-b]pyrazine (B189457) Based Compounds
Derivatives of pyrido[2,3-b]pyrazine are gaining attention in the development of sophisticated biosensors for the electrochemical detection of DNA. These sensors are pivotal for identifying specific biomolecules with high levels of sensitivity and selectivity. The core structure of these heterocyclic compounds provides a versatile platform for creating sensors capable of detecting minute concentrations of DNA, a task crucial for various biomedical and diagnostic applications. rsc.org
DNA electrochemical biosensors function by using DNA as a recognition element to detect specific molecules or analytes within a sample. rsc.orgnih.gov The fundamental design of these sensors involves a conductive material that is coated with a layer of single-stranded DNA (ss-DNA) or other biomolecules which act as probes. rsc.orgnih.gov When the target DNA sequence present in a sample is introduced to the sensor, it binds (hybridizes) to the complementary DNA probes on the sensor's surface. nih.gov
This binding event leads to a discernible change in the electrical properties of the sensor. rsc.orgnih.gov This change, which can be a shift in current or potential, is then measured to confirm the presence and determine the concentration of the target DNA in the sample. nih.gov Among various electrochemical analysis techniques, cyclic voltammetry (CV) is frequently employed for this purpose. rsc.org CV involves applying a voltage to an electrode and measuring the resulting current, offering several advantages over other DNA detection methods. rsc.org These benefits include the ability to detect extremely low concentrations of DNA, high sensitivity to minor fluctuations in DNA concentration, and the potential for simultaneous detection of multiple DNA sequences. rsc.org Furthermore, the technique is relatively straightforward and does not necessitate expensive or specialized equipment. rsc.org
In a practical application, a paste can be formulated by mixing a synthesized pyrido[2,3-b]pyrazine-based heterocyclic compound with single-stranded DNA (ss-DNA). nih.gov This mixture is then applied to a working electrode, which has undergone a rigorous cleaning process, to create the sensing surface. nih.gov
The primary application of these electrochemical sensors is the detection and quantification of specific DNA sequences. rsc.org This capability has far-reaching implications in medical diagnostics, where they can be used to identify genetic markers for diseases such as infectious diseases and genetic disorders, facilitating more timely and effective treatments. researchgate.net
Beyond DNA itself, the principles of this technology can be extended to detect other biological molecules and analytes. nih.gov By modifying the recognition layer, these biosensors can be adapted to identify various analytes, from proteins to small molecules, by detecting the electrical changes that occur upon binding. nih.govresearchgate.net This versatility makes pyrido[2,3-b]pyrazine-based electrochemical biosensors a promising tool in diverse fields, including environmental monitoring for harmful chemicals, ensuring food safety, and in forensic science for the quantification of DNA from crime scenes. researchgate.net
A study on novel pyrido[2,3-b]pyrazine derivatives demonstrated their first-time use in the electrochemical sensing of DNA, alongside other biological activities. researchgate.netrsc.org
Other Emerging Technological Applications (e.g., Display Technology)
The unique electronic and photophysical properties of pyrido[2,3-b]pyrazine derivatives make them highly suitable for applications in materials science and advanced technologies, particularly in the realm of electronics and optoelectronics. rsc.orgnih.gov
Recent research has highlighted the significant nonlinear optical (NLO) properties of pyrido[2,3-b]pyrazine compounds. nih.gov NLO materials are crucial for various technological applications, including display technology, due to their ability to alter the properties of light. nih.gov The high NLO response observed in certain pyrido[2,3-b]pyrazine derivatives indicates their substantial potential for use in advanced optoelectronic devices. rsc.org
A prominent application of these materials is in the fabrication of Organic Light-Emitting Diodes (OLEDs), which are central to modern display technology. rsc.org The pyrido[2,3-b]pyrazine core is notable for its strong electron-accepting nature, which is a desirable characteristic for emissive materials in OLEDs. rsc.org By designing donor-acceptor-donor (D-A-D) structured molecules with a pyrido[2,3-b]pyrazine acceptor, researchers have created materials that exhibit a broad range of emission colors from blue to red. rsc.orgrsc.org
Scientists have successfully designed and synthesized a family of fluorescent materials based on a tailor-made pyrido[2,3-b]pyrazine core. rsc.org By systematically fine-tuning the molecular structure, they achieved a wide spectrum of emissions covering the entire visible region. rsc.org Some of these materials also exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. rsc.orgdtu.dk OLEDs incorporating these pyrido[2,3-b]pyrazine-based TADF emitters have demonstrated high external quantum efficiencies (EQEs) of up to 20.0% for yellow emission and 15.4% for orange emission, showcasing their practical utility in high-performance displays. rsc.org
The table below summarizes the nonlinear optical properties of a notable pyrido[2,3-b]pyrazine derivative (Compound 7 from a research study), highlighting its potential for technological applications. rsc.org
| Property | Value | Unit |
| Average Polarizability <α> | 3.90 x 10⁻²³ | esu |
| First Hyperpolarizability β_tot | 15.6 x 10⁻³⁰ | esu |
| Second Hyperpolarizability <γ> | 6.63 x 10⁻³⁵ | esu |
The aggregation-induced emission (AIE) characteristics found in some derivatives further suggest their applicability in solid-state organic electronics. rsc.org These compounds also exhibit high thermal stability and low band gaps, which are advantageous for the fabrication of electro-conductive and electroluminescent devices. rsc.org
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches for Pyrido[2,3-b]pyrazine (B189457) Synthesis
The development of efficient and environmentally benign synthetic methods is a primary focus of current chemical research. For pyrido[2,3-b]pyrazines, future efforts are directed toward multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from multiple starting materials, enhancing efficiency and reducing waste. rsc.orgrsc.org One such approach involves the one-pot reaction of indane-1,3-dione, various aromatic aldehydes, and 2-aminopyrazine (B29847), catalyzed by p-toluenesulfonic acid (p-TSA) in ethanol (B145695), to produce novel pyrido[2,3-b]pyrazine derivatives in good to excellent yields (82-89%). rsc.orgrsc.org
Green chemistry principles are also being integrated into synthetic strategies. uzhnu.edu.ua This includes the use of microwave irradiation, which can significantly shorten reaction times and improve yields, often without the need for traditional solvents. uzhnu.edu.uaacademie-sciences.fr A notable example is a tandem oxidation protocol using an ammonium (B1175870) molybdate-polyethylene glycol (PEG 300) paste as a catalyst system under microwave conditions to synthesize pyrido[2,3-b]pyrazines from α-hydroxy ketones and arene-1,2-diamines. academie-sciences.fr This method highlights the potential of using inexpensive, air-stable catalysts and green solvents to reduce the environmental impact of chemical synthesis. academie-sciences.fr Other approaches focus on catalyst-free condensation reactions in benign solvents like ethanol or even water, further underscoring the shift towards sustainable methodologies. uzhnu.edu.uad-nb.info
| Green Chemistry Approach | Key Features | Example Reactants | Reference |
| Microwave-Assisted Synthesis | Reduced reaction times, solvent-free conditions. | 2,2'-pyridil and 5-bromo-2,3-diaminopyridine | researchgate.net |
| Tandem Catalysis | Use of inexpensive, air-stable catalyst (Ammonium Molybdate) with a green paste (PEG 300). | α-hydroxy ketones and arene-1,2-diamines | academie-sciences.fr |
| Multicomponent Reactions | One-pot synthesis, high atom economy. | Indane 1,3-dione, aromatic aldehydes, 2-aminopyrazine | rsc.orgrsc.org |
| Catalyst-Free Condensation | Simple procedure, use of non-toxic solvents like ethanol. | 1,4-phenylene-bis-glyoxal and 1,2-diamines | d-nb.info |
Advanced Mechanistic Elucidation of Reactivity and Selectivity in Pyrido[2,3-b]pyrazine Transformations
A deeper understanding of reaction mechanisms is crucial for controlling the outcome of chemical transformations. For pyrido[2,3-b]pyrazines, research is delving into the factors that govern reactivity and regioselectivity. For instance, in the condensation of 2,3-diaminopyridine (B105623) with dicarbonyl compounds, the use of an acid catalyst like p-toluenesulfonic acid (TsOH) can be critical for achieving regioselectivity. clockss.org The catalyst is thought to deactivate the more basic C-3 amino group of the diaminopyridine through salt formation, allowing the less basic C-2 amino group to react preferentially. clockss.org
Novel synthetic routes also provide opportunities for mechanistic studies. A recently developed method uses the electrophilic activation of 2H-azirines with triflic anhydride (B1165640) to produce 2-aryl-pyrido[2,3-b]pyrazines. bohrium.com The proposed mechanism involves a nucleophilic addition of a 3-amino-2-fluoropyridine (B75623) onto the activated azirine, followed by an intramolecular aromatic nucleophilic substitution (SNAr) to form the bicyclic system. bohrium.com
Furthermore, advanced computational studies are providing unprecedented insight into the photodynamics of these molecules. On-the-fly nonadiabatic molecular dynamics simulations have been used to study the excited-state Proton-Coupled Electron Transfer (PCET) in complexes of pyrido[2,3-b]pyrazine and methanol. chemrxiv.org These studies revealed that the PCET process is ultrafast and efficient only when a hydrogen bond is formed with a specific nitrogen atom in the pyrazine (B50134) ring, which stabilizes the reactive electronic state. chemrxiv.org
Rational Design of Pyrido[2,3-b]pyrazine Derivatives for Enhanced Biological Selectivity and Potency
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in drug discovery, particularly for developing protein kinase inhibitors. ikm.org.myrsc.org Rational design strategies are employed to create derivatives with improved potency and selectivity for specific biological targets. This often involves exploring the structure-activity relationships (SAR) by modifying substituents at various positions on the heterocyclic core. nih.gov
One area of focus is overcoming drug resistance in cancer. Novel pyrido[2,3-b]pyrazine derivatives have been designed and synthesized to be active against both erlotinib-sensitive and erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines. nih.gov Studies explored the effect of placing different heteroaromatic groups at position 7 of the core, leading to the discovery of compounds with significant inhibitory activity (IC50 values as low as 0.15 μM) against resistant cells. nih.gov
Other research has targeted different kinases, such as PIM-1 kinase, which is implicated in various cancers. rsc.org By synthesizing new series of pyrido[2,3-d]pyrimidines (a related scaffold), researchers have identified compounds with potent PIM-1 inhibition and significant cytotoxicity against cancer cell lines like MCF-7 and HepG2. rsc.org The design of these molecules often involves mimicking the binding modes of known inhibitors while introducing modifications to improve properties. ikm.org.my The antibacterial activity of these derivatives is also an area of investigation, with studies showing that the presence of specific functional groups, such as a thione, can be crucial for inhibiting bacterial growth. researchgate.net
Integration of Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational modeling and experimental synthesis is accelerating the discovery of new functional molecules. nih.gov Density Functional Theory (DFT) calculations are widely used to predict the structural and electronic properties of novel pyrido[2,3-b]pyrazine derivatives before they are synthesized. nih.govresearchgate.netrsc.org These calculations can determine parameters such as molecular geometry, frontier molecular orbital (FMO) energies, and vibrational frequencies, which can then be validated by experimental techniques like NMR and FT-IR spectroscopy. nih.govresearchgate.net
Molecular docking simulations are another powerful tool, used to predict how these molecules might bind to biological targets. ikm.org.my For example, docking studies of novel pyrido[2,3-b]pyrazine derivatives with the KRAS protein have shown strong binding interactions, helping to explain their biological activity. ikm.org.my In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also performed to assess the drug-like properties of newly designed compounds early in the discovery process. ikm.org.my
This integrated approach is not limited to biology. In materials science, DFT calculations have been used to predict the nonlinear optical (NLO) properties of pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org Calculations of dipole moment, polarizability, and hyperpolarizability can identify candidates with high NLO response, guiding synthetic efforts toward materials with potential applications in advanced technologies. nih.govrsc.org
Expanding Applications of Pyrido[2,3-b]pyrazine Scaffolds in Emerging Scientific and Technological Fields
While the biological activity of pyrido[2,3-b]pyrazines is well-established, researchers are now exploring their use in new scientific and technological domains. A significant emerging application is in the field of materials science, specifically for nonlinear optical (NLO) materials. rsc.orgnih.govrsc.org Certain synthesized pyrido[2,3-b]pyrazine derivatives have been shown to possess a high NLO response, which could be harnessed for applications in display technology and other optical devices. rsc.orgnih.govrsc.org
Another novel application is in the development of electrochemical biosensors. rsc.orgrsc.orgresearchgate.net Pyrido[2,3-b]pyrazine-based compounds have been utilized for the first time in the electrochemical sensing of DNA. rsc.orgrsc.orgresearchgate.net These sensors operate by detecting changes in electrical properties when the target DNA binds to the sensor surface, offering a sensitive and cost-effective method for DNA detection. researchgate.net The potential for these compounds to act as organocatalysts is also being investigated, which could open up new avenues in synthetic chemistry. bohrium.com
| Emerging Application | Underlying Property | Potential Use | Reference(s) |
| Nonlinear Optical (NLO) Materials | High molecular hyperpolarizability (βtot and γ). | Advanced display technologies, optical switching. | rsc.orgnih.govrsc.org |
| Electrochemical DNA Sensing | Interaction with DNA, causing a detectable change in electrical properties. | Medical diagnostics, genetic disorder detection. | rsc.orgrsc.orgresearchgate.net |
| Organocatalysis | Ability to catalyze chemical reactions, such as C(sp2)-H bond activation. | Development of new synthetic methodologies. | bohrium.com |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6,8-Dichloropyrido[2,3-b]pyrazine with high purity?
- Methodological Answer : The synthesis typically involves halogenation of pyrido[2,3-b]pyrazine precursors. A solvent-free approach using phosphorus oxychloride (POCl₃) and pyridine under controlled conditions (e.g., 138–140°C) achieves high yields (94%) and purity (98%) . Key steps include:
- Precursor preparation : Starting with dihydroxy or aminopyrido[2,3-b]pyrazine derivatives.
- Halogenation optimization : Adjusting stoichiometric ratios of POCl₃ and reaction time to minimize byproducts.
- Purification : Recrystallization or column chromatography for isolating the dichloro product.
- Data Table :
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| POCl₃, pyridine, 138°C | 94 | 98 | |
| Microwave-assisted | 85 | 95 |
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~9.17 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight verification (e.g., m/z 277.9 for bromo-dichloro derivatives) .
- X-ray Diffraction (XRD) : For crystal structure determination, as seen in related pyrido[2,3-b]pyrazine derivatives (e.g., monoclinic P21/c space group) .
Advanced Research Questions
Q. How can researchers address low yields during halogenation steps in the synthesis of this compound?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time and improves energy efficiency, as demonstrated for trifluoromethylpyrido[2,3-b]pyrazine derivatives (85% yield) .
- Alternative catalysts : Palladium complexes (e.g., Pd(PPh₃)₂Cl₂) enhance regioselectivity in cross-coupling reactions for bromo/iodo derivatives .
- Solvent optimization : Use of polar aprotic solvents (e.g., NMP) to stabilize intermediates and reduce side reactions .
Q. How can conflicting biological activity data for pyrido[2,3-b]pyrazine derivatives be resolved?
- Methodological Answer :
- Comparative bioassays : Test compounds under standardized conditions (e.g., cholinesterase inhibition assays with IC₅₀ values) to isolate substituent effects .
- Molecular docking : Predict binding modes to targets like acetylcholinesterase (AChE) or Janus kinases (JAKs). For example, 3-nitrophenyl derivatives show dual AChE/BChE inhibition (IC₅₀ = 0.466 µM) due to π-π stacking interactions .
- Data Table :
| Derivative | Target | IC₅₀ (µM) | Key Interaction | Reference |
|---|---|---|---|---|
| 3-Nitrophenyl | AChE | 0.466 | π-π stacking | |
| 3-Fluorophenyl | BChE | 0.583 | H-bonding |
Q. What computational methods predict the electronic and biological properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge-transfer capabilities, critical for OLED applications (e.g., pyrido[2,3-b]pyrazine-based dyes with ΔEST = 0.11–0.23 eV) .
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or protein active sites to predict pharmacokinetics .
Structure-Activity Relationship (SAR) Insights
| Substituent Position | Functional Group | Biological Activity | Mechanism | Reference |
|---|---|---|---|---|
| 6,8 | Cl | Kinase inhibition | Binds JAK3 active site | |
| 3 | CF₃ | Antimicrobial | Disrupts membrane integrity | |
| 7 | I | Antitumor | Induces apoptosis via ROS |
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
